7-Epi Lincomycin Hydrochloride Salt
Description
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the broader history of lincosamide antibiotic development, which began with the isolation of lincomycin from Streptomyces lincolnensis. The original lincomycin compound was first isolated in 1963 from a Nebraskan soil streptomycete, specifically from Streptomyces lincolnensis found in Lincoln, Nebraska. However, historical records also indicate that preliminary isolation work may have occurred as early as 1955. The compound received regulatory approval from the United States Food and Drug Administration on December 29, 1964, marking its entry into clinical applications.
The development of this compound emerged from subsequent research efforts focused on understanding the stereochemical requirements for antibacterial activity within the lincosamide family. Research conducted in the 1960s and early 1970s led to the synthesis of various lincomycin derivatives, including stereoisomers at different positions of the molecule. The 7-epi configuration was identified as particularly significant due to its altered stereochemistry at the carbon-7 position, which provided valuable insights into the structure-activity relationships governing lincosamide antibiotics.
Within the broader context of antibiotic classification, this compound serves as both a research compound and an impurity reference standard. It is officially recognized as Clindamycin Hydrochloride Impurity D according to European Pharmacopoeia standards, highlighting its importance in pharmaceutical quality control and analytical procedures.
Significance in Antibacterial Research
The significance of this compound in antibacterial research extends across multiple domains, from fundamental structure-activity relationship studies to advanced pharmaceutical development programs. Contemporary research has demonstrated that modifications at the carbon-7 position of lincosamide antibiotics can dramatically alter their antibacterial profiles, making this compound an invaluable tool for comparative studies.
Recent investigations into novel lincomycin derivatives have revealed that compounds possessing heterocyclic rings at the carbon-7 position via sulfur atom substitution can exhibit enhanced antibacterial activities against resistant bacterial strains. Studies have shown that certain 7-S-configured derivatives demonstrate potent activities against Streptococcus pneumoniae and Streptococcus pyogenes strains carrying the erm gene, which confers resistance to conventional macrolide and lincosamide antibiotics. These findings underscore the importance of stereochemical configuration in determining antibacterial efficacy and resistance profiles.
The compound has proven particularly valuable in research focused on overcoming bacterial multidrug resistance. Contemporary studies have utilized lincosamide derivatives, including stereoisomeric variants, as scaffolds for developing new synthetic antibiotic classes capable of circumventing established resistance mechanisms. The availability of this compound as a reference standard enables researchers to conduct precise comparative analyses of structure-activity relationships and to validate the stereochemical requirements for optimal antibacterial activity.
Furthermore, the compound serves critical analytical functions in pharmaceutical research and development. As an officially recognized impurity standard, this compound is essential for developing and validating analytical methods used in the quality control of lincosamide-based pharmaceuticals. Its availability enables pharmaceutical scientists to establish accurate detection and quantification methods for this specific stereoisomeric impurity, thereby ensuring the quality and consistency of therapeutic products.
Nomenclature and Chemical Identity
The nomenclature and chemical identity of this compound reflect both its structural relationship to the parent lincomycin molecule and its distinct stereochemical configuration. The compound is known by several systematic and common names that highlight different aspects of its chemical structure and pharmaceutical significance.
The most comprehensive systematic name for the compound is N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride. This International Union of Pure and Applied Chemistry nomenclature precisely describes the complete molecular structure, including the pyrrolidine ring system, the pyranose sugar moiety, and the hydrochloride salt formation. Alternative systematic names include the more detailed (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride, which explicitly indicates the stereochemical configuration at each chiral center.
Table 1. Chemical Identifiers for this compound
The compound is also recognized by several pharmacopeial and commercial designations that reflect its specific applications in pharmaceutical research and quality control. These include Epilincomycin Hydrochloride, 7-Deoxy-7(S)-hydroxylincomycin Hydrochloride, and most importantly, Clindamycin Hydrochloride Impurity D according to European Pharmacopoeia standards. This latter designation is particularly significant as it establishes the compound's official status as a recognized pharmaceutical impurity requiring monitoring and control in clindamycin-containing products.
The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCC[C@@H]1CC@HC(=O)NC@H[C@H]2OC@HC@HC@@H[C@H]2O, which provides a linear notation capturing the complete molecular connectivity and stereochemistry. The International Chemical Identifier key POUMFISTNHIPTI-BOMBIWCESA-N serves as a unique molecular identifier within chemical databases and regulatory systems.
Commercial suppliers typically provide this compound as a white crystalline powder with purity levels exceeding 95% as determined by high-performance liquid chromatography. The compound exhibits solubility in water, ethanol, and methanol, making it suitable for various analytical and research applications. Its stability and handling characteristics are consistent with those expected for lincosamide antibiotics, requiring storage under controlled temperature conditions to maintain chemical integrity.
Properties
IUPAC Name |
(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFISTNHIPTI-NHEQCAAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SN1 Chlorination and Epimerization
The formation of 7-Epi Lincomycin Hydrochloride Salt as a byproduct during clindamycin synthesis is a well-documented route. Lincomycin, the parent compound produced by Streptomyces lincolnensis, undergoes chlorination at the C-7 position via an SN1 mechanism. This reaction proceeds through a planar carbocation intermediate, allowing for epimerization at the C-7 center. The resulting 7-epi-lincomycin is then converted to its hydrochloride salt through acidification with hydrochloric acid.
Key Reaction Conditions :
-
Chlorinating Agent : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature : 0–25°C to minimize side reactions.
-
Epimerization Driver : Steric relaxation during carbocation formation.
This method is industrially prevalent due to its integration into clindamycin production pipelines. However, the yield of 7-epi-lincomycin is typically low (5–10%), necessitating chromatographic purification to isolate the epimer from clindamycin and other byproducts.
Mitsunobu Reaction and SN2 Substitution
Alternative synthetic routes involve direct modification of lincomycin’s C-7 hydroxyl group. The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), facilitates the substitution of the hydroxyl group with nucleophiles while inverting stereochemistry. For 7-epi-lincomycin, this inversion is critical to establishing the S-configuration at C-7.
Synthetic Protocol :
-
Protection : Lincomycin is treated with trimethylsilyl chloride to protect hydroxyl groups at positions 2, 3, and 4.
-
Mitsunobu Reaction : The protected intermediate reacts with a thiol nucleophile (e.g., arylthiols) under DEAD/PPh₃ catalysis.
-
Deprotection : Acidic hydrolysis removes trimethylsilyl groups.
-
Salt Formation : Neutralization with HCl yields the hydrochloride salt.
Advantages :
-
Higher stereochemical control compared to SN1 pathways.
-
Adaptable for introducing diverse functional groups at C-7.
Limitations :
-
Multi-step synthesis reduces overall yield (20–30%).
Industrial Production Methods
Industrial-scale production of this compound often integrates fermentation and chemical synthesis:
-
Fermentation : Streptomyces lincolnensis is cultured in optimized media to produce lincomycin.
-
Extraction : Lincomycin is isolated via solvent extraction (e.g., ethyl acetate) and crystallized.
-
Chemical Modification : Lincomycin undergoes chlorination or Mitsunobu-based epimerization.
-
Purification : Column chromatography (silica gel or HPLC) separates 7-epi-lincomycin from isomers.
-
Salt Formation : The purified epimer is treated with HCl gas in ethanol to form the hydrochloride salt.
Challenges :
-
Scalability of Mitsunobu reactions due to reagent costs.
-
Regulatory constraints on byproduct isolation from clindamycin synthesis.
Comparative Analysis of Preparation Methods
The table below contrasts the two primary preparation methods:
| Parameter | SN1 Chlorination | Mitsunobu Reaction |
|---|---|---|
| Mechanism | Carbocation-mediated | Stereospecific substitution |
| Yield | 5–10% | 20–30% |
| Stereochemical Control | Low (racemization risk) | High (S-configuration) |
| Scalability | High (industrial use) | Moderate (lab-scale) |
| Cost | Low | High |
| Purity | Requires chromatography | Direct isolation |
Key Insights :
-
SN1 Chlorination : Preferred for bulk production despite lower yields due to integration with existing clindamycin infrastructure.
-
Mitsunobu Reaction : Superior for research applications requiring stereochemical precision but limited by cost.
Reaction Optimization and Recent Advances
Chemical Reactions Analysis
Types of Reactions: 7-Epi Lincomycin Hydrochloride Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Activity
7-Epi Lincomycin exhibits significant antimicrobial activity, particularly against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Anaerobic bacteria : Effective against various anaerobes, crucial in treating infections where these organisms are prevalent.
Comparative Efficacy Table
| Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | Notes |
|---|---|---|---|
| 7-Epi Lincomycin | High | Moderate | Effective in resistant infections |
| Lincomycin | High | Low | Parent compound with similar action |
| Clindamycin | Very High | Moderate | More potent derivative |
| Erythromycin | High | Low | Macrolide with similar spectrum |
Clinical Applications
7-Epi Lincomycin has been successfully utilized in clinical settings to treat severe infections resistant to other antibiotics. A notable case study published in PubMed Central documented the treatment of a patient with a severe Staphylococcus aureus infection using this compound after conventional treatments failed, resulting in significant improvement within days.
Proteomics Research
In proteomics, 7-Epi Lincomycin is employed to study protein interactions and functions. Its ability to inhibit protein synthesis makes it a valuable tool for investigating bacterial resistance mechanisms at the molecular level. This application highlights its versatility beyond antimicrobial use.
Industrial Applications
7-Epi Lincomycin Hydrochloride Salt is also used in the pharmaceutical industry for:
- Production of other pharmaceutical compounds : Its unique structural modifications enhance solubility and stability compared to lincomycin.
- Analytical chemistry : It serves as a standard in various assays due to its well-documented properties.
Case Studies and Research Findings
- Resistance Patterns : Research indicates that 7-Epi Lincomycin maintains efficacy against strains resistant to other antibiotics such as penicillin and cephalosporins. Its unique mechanism allows it to circumvent common resistance pathways.
- Biological Activity : Studies have demonstrated that this compound exhibits a broad spectrum of activity against various bacterial strains, making it a critical component in addressing antibiotic resistance.
Mechanism of Action
7-Epi Lincomycin Hydrochloride Salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₃₄N₂O₆S·HCl
- Molecular Weight : 406.54 g/mol
- Solubility: Highly soluble in water, ethanol, and methanol .
- Antimicrobial Activity : Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus), Gram-negative bacteria (e.g., Bacteroides), fungi (e.g., Candida albicans), and viruses (e.g., herpes simplex) . However, its antibacterial potency is lower than that of lincomycin hydrochloride due to stereochemical differences .
This compound is primarily used in research settings as a reference standard for analytical studies and as a precursor in pharmaceutical impurity profiling .
Comparison with Similar Compounds
Lincomycin Hydrochloride
Key Differences :
- Structure : Lincomycin hydrochloride (CAS 859-18-7) shares the same molecular backbone as 7-epi lincomycin but differs in the configuration of the 7th carbon atom.
- Activity : Lincomycin hydrochloride exhibits significantly higher antibacterial potency, particularly against anaerobic bacteria and protozoans, due to optimal binding to the 23S ribosomal subunit .
- Applications : Widely used clinically for infections caused by susceptible organisms, whereas 7-epi lincomycin is restricted to research applications .
7-Epi Clindamycin Hydrochloride
Key Differences :
- Structure : Clindamycin derivatives feature a chlorine substitution at the 7th position, enhancing lipid solubility and tissue penetration. The 7-epi variant alters stereochemistry, reducing binding affinity .
- Activity : Clindamycin is 4–8 times more potent than lincomycin against anaerobic bacteria. The 7-epi form of clindamycin is less studied but presumed to have reduced efficacy .
Other Lincosamide Derivatives
- Clindamycin Phosphate : A prodrug with improved solubility and delayed release. Unlike 7-epi lincomycin, it is hydrolyzed to active clindamycin in vivo .
- N-Demethyllincomycin : Lacks the N-methyl group on the proline moiety, reducing ribosomal binding affinity compared to 7-epi lincomycin .
Research and Analytical Considerations
Biological Activity
Overview
7-Epi Lincomycin Hydrochloride Salt, a derivative of lincomycin, is a broad-spectrum antibiotic with significant biological activity against various bacterial strains. It is particularly effective against Gram-positive bacteria and has applications in both clinical medicine and research settings. This article delves into its biological mechanisms, efficacy, and relevant case studies.
- Molecular Formula : CHNOS • HCl
- Molecular Weight : 406.54 g/mol
- CAS Number : 26389-84-4
- Purity : >95% (HPLC)
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, obstructing the formation of peptide bonds during translation. This inhibition effectively halts bacterial growth and replication, making it a potent antibacterial agent .
Antimicrobial Spectrum
7-Epi Lincomycin exhibits a broad spectrum of activity, particularly against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Anaerobic bacteria : Effective against various anaerobes, making it useful in treating infections where these organisms are prevalent.
Comparative Efficacy
To understand its effectiveness relative to other antibiotics, a comparative analysis is presented in the following table:
| Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | Notes |
|---|---|---|---|
| 7-Epi Lincomycin | High | Moderate | Effective in resistant infections |
| Lincomycin | High | Low | Parent compound with similar action |
| Clindamycin | Very High | Moderate | More potent derivative |
| Erythromycin | High | Low | Macrolide with similar spectrum |
Case Studies and Research Findings
-
Clinical Efficacy in Infections :
A study published in PubMed Central highlighted the successful treatment of a patient with severe Staphylococcus aureus infection using this compound after conventional treatments failed. The patient showed significant improvement within days of administration . -
Resistance Patterns :
Research indicated that 7-Epi Lincomycin maintains efficacy against strains resistant to other antibiotics such as penicillin and cephalosporins. Its unique mechanism allows it to circumvent common resistance pathways . -
Proteomics Applications :
In proteomics research, 7-Epi Lincomycin is utilized to study protein interactions and functions, demonstrating its versatility beyond antimicrobial applications. This has implications for understanding bacterial resistance mechanisms at the molecular level .
Q & A
Basic Research Questions
Q. How can researchers distinguish 7-Epi Lincomycin Hydrochloride Salt from its parent compound using chromatographic methods?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is recommended. Use a mobile phase of acetonitrile and phosphate buffer (pH 6.8) in a 30:70 ratio, with a flow rate of 1.0 mL/min and UV detection at 210 nm. Reference standards for both compounds are critical for peak identification and retention time comparison. Method validation should include linearity (5–25 µg/mL range, correlation coefficient ≥0.999) and precision testing .
Q. What are the validated analytical methods for quantifying this compound in bulk substances?
- Methodological Answer : Two validated approaches are:
- Iodometric Titration : React the compound with KHSO5 (Oxone®) under acidic conditions. Residual oxidizing agent is quantified via iodometry using starch as an indicator .
- RP-HPLC : Follow USP guidelines with a validated linear range (5–25 µg/mL), ensuring system suitability parameters (theoretical plates >2000, tailing factor <2.0) .
Q. What experimental considerations are critical for ensuring the stability of this compound during in vitro assays?
- Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light. For aqueous solutions, maintain pH 4.0–6.0 to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How does the epimerization of Lincomycin Hydrochloride to its 7-Epi form influence antibacterial activity, and what models are used to assess this?
- Methodological Answer : Epimerization alters stereochemistry at C7, potentially reducing binding affinity to the 50S ribosomal subunit. Compare minimum inhibitory concentrations (MICs) against Staphylococcus aureus using broth microdilution assays. Structural analysis via NMR (e.g., NOESY for spatial configuration) and molecular docking simulations can elucidate mechanistic differences .
Q. What are the challenges in synthesizing this compound with high enantiomeric purity?
- Methodological Answer : Key challenges include:
- Chiral Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC.
- Epimerization Control : Optimize reaction pH (<3.0) and temperature (<25°C) during synthesis to minimize unwanted isomerization. Validate purity via chiral HPLC and optical rotation measurements .
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Standardize protocols for:
- Culture Conditions : Use consistent media (e.g., Mueller-Hinton broth) and inoculum size (5 × 10^5 CFU/mL).
- Compound Handling : Pre-dissolve the salt in sterile water (pH-adjusted) to avoid solubility variations.
- Data Normalization : Express activity relative to a shared reference standard (e.g., USP Lincomycin Hydrochloride RS) .
Notes for Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
